Eriodictyol 7,3',4'-trimethyl ether
Description
Eriodictyol 7,3',4'-trimethyl ether (CAS: 70987-96-1; molecular formula: C₁₈H₁₈O₆) is a methylated flavanone derivative first identified as a novel natural product in the exudates of fern species Notholaena limitanea var. mexicana and N. fendleri . Structurally, it is derived from eriodictyol (5,7,3',4'-tetrahydroxyflavanone) by methylation at the 7-, 3'-, and 4'-hydroxyl positions. Its identification was confirmed via spectral data (NMR, FT-IR) and comparison with synthetic standards obtained through partial methylation of hesperetin (eriodictyol-4'-methyl ether) . The compound crystallizes as white solids with a melting point of 156°C , distinguishing it from positional isomers like eriodictyol-5,7,3'-trimethyl ether .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-8,15,19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOCZPULZWYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eriodictyol 7,3’,4’-trimethyl ether typically involves the methylation of eriodictyol. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of Eriodictyol 7,3’,4’-trimethyl ether may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Eriodictyol 7,3’,4’-trimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .
Scientific Research Applications
Eriodictyol 7,3’,4’-trimethyl ether has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying flavonoid chemistry and synthesis.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for neuroprotection, cardioprotection, and anti-cancer treatments.
Industry: Utilized in the development of nutraceuticals and functional foods
Mechanism of Action
The mechanism of action of Eriodictyol 7,3’,4’-trimethyl ether involves its ability to modulate various cellular signaling pathways. It activates the Nrf2/HO-1 pathway, leading to increased expression of antioxidant enzymes. This compound also inhibits the toll-like receptor 4, mitogen-activated protein kinase (MAPK), and PI3K/Akt pathways, which are involved in inflammation and cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Eriodictyol Methyl Ethers
Eriodictyol-7,4'-Dimethyl Ether (Persicogenin)
- Structure : Methylation at 7- and 4'-positions.
- Molecular Formula : C₁₇H₁₆O₆.
- Melting Point : 163–164°C .
- Sources: Naturally occurs in Prunus persica (peach bark) and Notholaena ferns .
- Key Differences : Lacks the 3'-methyl group present in the trimethyl ether, resulting in reduced lipophilicity and distinct chromatographic behavior (lower Rf on TLC compared to the trimethyl ether) .
Eriodictyol-7,3'-Dimethyl Ether
- Structure : Methylation at 7- and 3'-positions.
- Molecular Formula : C₁₇H₁₆O₆.
- Melting Point : 149°C .
- Sources : Isolated from Blumea riparia and Genista lobelii .
- Biological Activity : Exhibits antioxidant and antimicrobial properties .
Quercetin-7,3',4'-Trimethyl Ether
- Structure: A flavonol derivative with methylation at 7-, 3'-, and 4'-positions.
- Molecular Formula : C₁₈H₁₆O₇.
- Sources : Found in Blumea riparia .
- Biological Activity : Demonstrates potent anti-complement activity by targeting C1q, C2, C5, and C9 components in the immune system .
Kaempferol 5,7,4'-Trimethyl Ether
Comparative Data Table
Key Research Findings
The 3'-methyl group differentiates it from persicogenin (7,4'-dimethyl ether), impacting hydrogen bonding capacity and receptor interactions .
Synthetic Accessibility :
- Partial methylation of hesperetin (eriodictyol-4'-methyl ether) yields the trimethyl ether, confirming its structural identity .
- In contrast, quercetin derivatives like quercetin-7,3',4'-trimethyl ether require different starting materials (e.g., quercetin) and alkylation conditions .
Biological Implications: While eriodictyol-7,3'-dimethyl ether shows antioxidant activity, the trimethyl ether's bioactivity remains less explored. Kaempferol 5,7,4'-trimethyl ether highlights the role of methylation position in directing therapeutic applications, such as anticancer agent design .
Q & A
What are the primary natural sources and isolation methods for Eriodictyol 7,3',4'-trimethyl ether?
Basic Research Question
this compound has been isolated from plants such as Notholaena limitanea var. mexicana (fern exudates), Blumea riparia, and Euodia confusa. Common isolation methods include:
- Column chromatography using silica gel or polyamide for preliminary separation .
- Thin-layer chromatography (TLC) for monitoring fractions, with solvent systems like chloroform/methanol (90:10) .
- Crystallization from ethanol or chloroform to purify the compound .
Key Identification : Compare spectral data (UV, NMR) with reference compounds like eriodictyol-7,4'-dimethyl ether or persicogenin to confirm structural identity .
What spectroscopic techniques are critical for confirming the structure of this compound?
Basic Research Question
Structural elucidation relies on:
- 1H and 13C NMR : To identify methyl group positions (e.g., 7,3',4' vs. 5,7,4') and distinguish from isomers like eriodictyol-7,3'-dimethyl ether .
- 2D-NMR (COSY, HSQC, HMBC) : For establishing connectivity between protons and carbons, particularly resolving overlapping signals in aromatic regions .
- Mass spectrometry (EI-MS) : To confirm molecular weight (C₁₈H₁₈O₆, MW 330.33) and fragmentation patterns .
How do methylation patterns influence the bioactivity of this compound compared to other flavanones?
Advanced Research Question
Methylation at positions 7,3',4' reduces polarity, enhancing membrane permeability and altering interaction with biological targets:
- Antioxidant Activity : Methylation may decrease hydroxyl-mediated radical scavenging but improve stability in lipid-rich environments. Compare with unmethylated eriodictyol (IC₅₀ values in DPPH assays) .
- Antiparasitic Activity : Low activity against Trypanosoma cruzi (IC₅₀ = 217 µM) compared to quercetin derivatives, suggesting methylation reduces target affinity .
Methodological Insight : Use comparative assays (e.g., DPPH for antioxidants, in vitro parasite viability assays) and molecular docking to study structure-activity relationships .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
Discrepancies in bioactivity (e.g., high antioxidant vs. low antiparasitic activity) arise from:
- Assay Conditions : Variations in solvent (DMSO vs. aqueous), concentration (µM vs. µg/mL), and model systems (in vitro vs. in vivo) .
- Purity and Isomerism : Contaminants or isomers (e.g., eriodictyol-7,4'-dimethyl ether) may skew results. Validate purity via HPLC (>98%) and NMR .
Recommendation : Replicate studies with standardized protocols and include positive controls (e.g., quercetin for antioxidants, benznidazole for antiparasitics) .
What are the current challenges in synthesizing this compound?
Advanced Research Question
Synthesis hurdles include:
- Regioselective Methylation : Achieving methylation at 7,3',4' without side products. Use protective groups (e.g., acetyl) and stepwise methylation with dimethyl sulfate .
- Scalability : Low yields from natural sources necessitate semi-synthesis from eriodictyol or naringenin derivatives .
Method : Optimize reaction conditions (temperature, catalyst) and monitor via TLC or LC-MS .
How can analytical methods differentiate this compound from similar methylated flavonoids?
Basic Research Question
Key discriminators include:
- Retention Time (HPLC) : Compare with standards under reversed-phase conditions (C18 column, acetonitrile/water gradient) .
- UV-Vis Spectra : Methylation shifts λmax (e.g., 280–290 nm for trimethyl ethers vs. 260–270 nm for dihydroxyflavonoids) .
- Mass Fragmentation : Unique fragments (e.g., m/z 315 [M-CH₃]⁺) distinguish it from quercetin or luteolin derivatives .
What in silico approaches predict the pharmacokinetics of this compound?
Advanced Research Question
Computational strategies include:
- ADMET Prediction : Tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular Dynamics Simulations : Study binding to targets like NADPH oxidase (antioxidant) or T. cruzi enzymes .
Validation : Cross-check predictions with in vitro permeability assays (e.g., Caco-2 cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
